molecular formula C23H19ClN6O2S B11268812 N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11268812
M. Wt: 479.0 g/mol
InChI Key: NBBSTTIMFYMGLH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide likely involves multiple steps, including the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core and subsequent functionalization. Typical reaction conditions may include:

    Reagents: Chlorinated aromatic compounds, methoxy-substituted phenyl groups, sulfur-containing reagents.

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.

    Temperature: Reactions may be carried out at elevated temperatures (50-150°C) depending on the specific steps involved.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Batch or Continuous Flow Processes: Depending on the desired production scale.

    Purification Techniques: Crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the development of novel materials with specific properties.

    Biological Research: Study of its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibition or activation of enzymatic activity.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methylphenyl)acetamide: A simpler analog with fewer functional groups.

    Pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The unique combination of functional groups in N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide may confer specific properties, such as enhanced biological activity or unique material characteristics.

Properties

Molecular Formula

C23H19ClN6O2S

Molecular Weight

479.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(24)11-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

NBBSTTIMFYMGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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